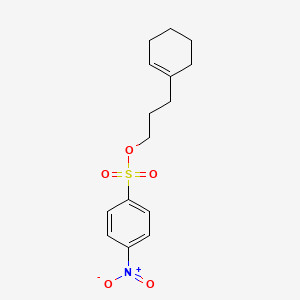
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research It consists of a cyclohexene ring attached to a propyl chain, which is further connected to a nitrobenzene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate typically involves the reaction of cyclohexene with a suitable propylating agent, followed by the introduction of the nitrobenzene sulfonate group. One common method involves the use of 4-nitrobenzenesulfonyl chloride as the sulfonating agent. The reaction is usually carried out under controlled conditions, such as in the presence of a base like pyridine, to facilitate the formation of the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity. Industrial methods may also incorporate advanced techniques like continuous flow reactors to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzene sulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is useful in various biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexen-1-ol: This compound has a similar cyclohexene ring but lacks the propyl and nitrobenzene sulfonate groups.
N-(Cyclohex-1-en-1-yl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of the nitrobenzene sulfonate group.
(3-Chloroprop-1-yn-1-yl)cyclohexane: Contains a cyclohexane ring with a chloropropyl group, differing in the functional groups attached.
Uniqueness
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate is unique due to its combination of a cyclohexene ring, a propyl chain, and a nitrobenzene sulfonate group
Properties
CAS No. |
52890-21-8 |
|---|---|
Molecular Formula |
C15H19NO5S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)propyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H19NO5S/c17-16(18)14-8-10-15(11-9-14)22(19,20)21-12-4-7-13-5-2-1-3-6-13/h5,8-11H,1-4,6-7,12H2 |
InChI Key |
STNNCQCZBRKHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCCOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)

![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)

![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
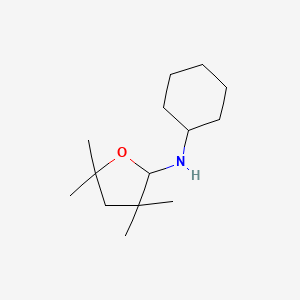
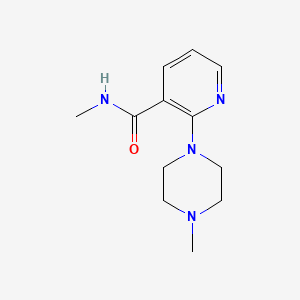
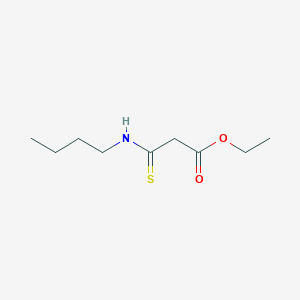
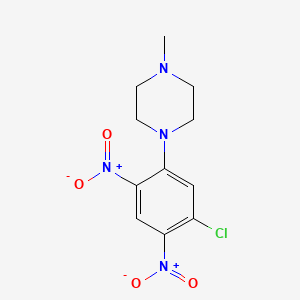
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)
